n-(4-(n,n-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide

Description

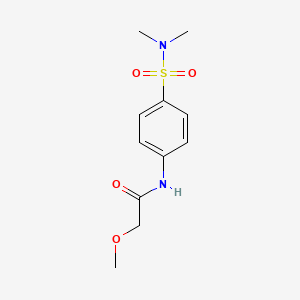

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide is an acetamide derivative featuring a 2-methoxyacetamide backbone and a 4-(N,N-dimethylsulfamoyl)phenyl substituent. This compound is hypothesized to exhibit bioactivity relevant to enzyme inhibition or receptor modulation, akin to sulfonamide-based therapeutics .

Properties

Molecular Formula |

C11H16N2O4S |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

N-[4-(dimethylsulfamoyl)phenyl]-2-methoxyacetamide |

InChI |

InChI=1S/C11H16N2O4S/c1-13(2)18(15,16)10-6-4-9(5-7-10)12-11(14)8-17-3/h4-7H,8H2,1-3H3,(H,12,14) |

InChI Key |

LVYLCZINEMCXSX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide typically involves multiple steps. One common method starts with the preparation of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid, which is then subjected to further reactions to introduce the methoxyacetamide group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their functional group modifications:

Key Research Findings

- Sulfamoyl vs. Sulfonamide : The dimethylsulfamoyl group in the target compound differs from sulfonamide analogs () by substituting -NH₂ with -NMe₂, reducing basicity and altering metabolic stability .

- Methoxy Positioning : The 2-methoxy group in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., ), affecting binding kinetics .

- Synthetic Challenges : Lower yields (e.g., 24% for 5e in ) highlight difficulties in purifying acetamides with bulky substituents .

Biological Activity

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-methoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to a phenyl ring, along with a methoxyacetamide moiety. This unique structure allows for interactions with various biological targets.

Target Proteins:

- The primary target for this compound is believed to be Tyrosine-protein kinase Lck , which plays a crucial role in T-cell receptor signaling pathways. Inhibition of this kinase can lead to altered immune responses and potential therapeutic effects in autoimmune diseases and cancers.

Biochemical Pathways:

- The compound disrupts normal signaling pathways by inhibiting Lck, which can result in changes in cellular functions such as proliferation and apoptosis. This modulation is significant in contexts like cancer therapy, where controlling cell growth is vital.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound are typically well absorbed but may undergo extensive first-pass metabolism, leading to low bioavailability. Understanding these properties is crucial for optimizing therapeutic applications.

Biological Activity

This compound has been investigated for several biological activities:

Case Studies and Research Findings

- Inhibition of Colorectal Cancer Cell Growth:

-

Mechanistic Insights:

- Research has highlighted the compound's ability to induce apoptosis in cancer cells through the downregulation of survival pathways. This suggests that this compound could be further explored as a potential therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Lidocaine | Local anesthetic | Antinociceptive effects |

| Procainamide | Antiarrhythmic | Cardiac rhythm regulation |

| Ranolazine | Anti-anginal | Improved myocardial oxygen supply |

The structural similarities with these compounds suggest that this compound may share some pharmacological properties while also exhibiting unique effects due to its specific functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.